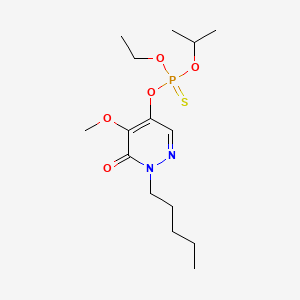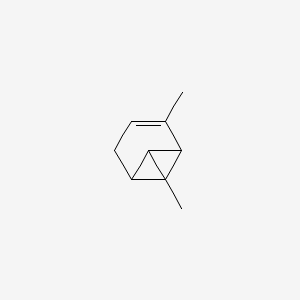
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is a complex organic compound with the molecular formula C9H12. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The presence of two methyl groups at the 1 and 3 positions further distinguishes this compound. It is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps may include cyclization reactions to form the tricyclic structure and methylation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly used reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- involves its interaction with various molecular targets. The tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of methyl groups can affect its hydrophobicity and binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Tricyclo(4.1.0.02,7)hept-3-ene: Lacks the methyl groups, making it less hydrophobic.
Bicyclo(4.1.0)heptane: Has a simpler bicyclic structure.
Tricyclo(4.1.0.02,7)heptane: Similar tricyclic structure but different functional groups.
Uniqueness
Tricyclo(4.1.0.02,7)hept-3-ene, 1,3-dimethyl- is unique due to its specific tricyclic structure with two methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
66036-92-8 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
1,3-dimethyltricyclo[4.1.0.02,7]hept-3-ene |
InChI |
InChI=1S/C9H12/c1-5-3-4-6-8-7(5)9(6,8)2/h3,6-8H,4H2,1-2H3 |
InChI Key |
DGNRZXTWHUOJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C3C1C23C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


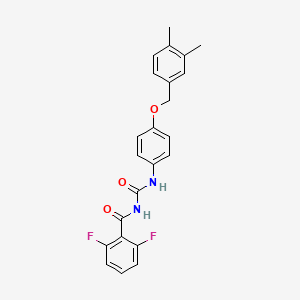

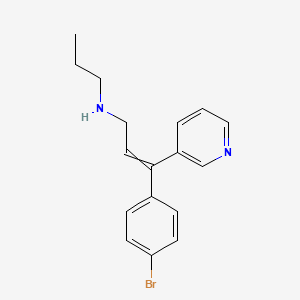

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
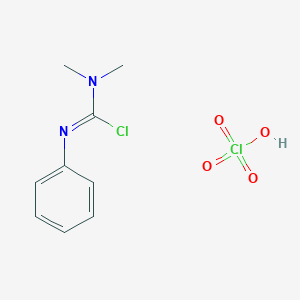
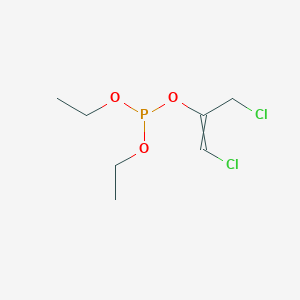
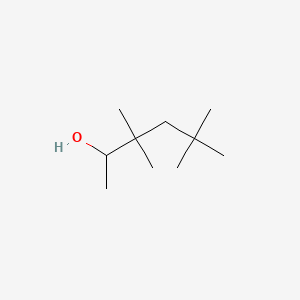
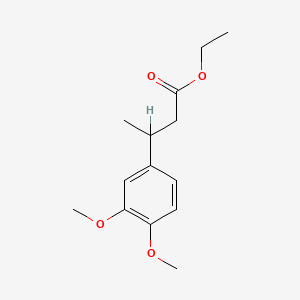
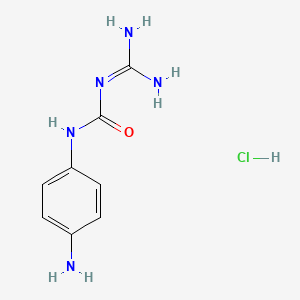
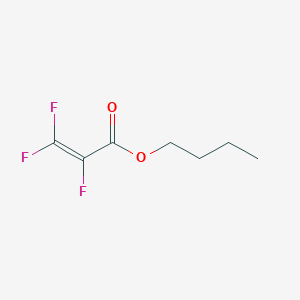

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
